SB-273005

Description

Properties

IUPAC Name |

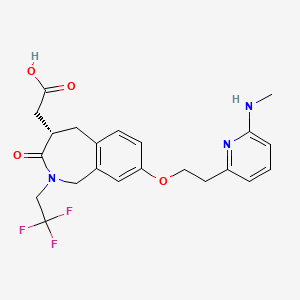

2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O4/c1-26-19-4-2-3-17(27-19)7-8-32-18-6-5-14-9-15(11-20(29)30)21(31)28(12-16(14)10-18)13-22(23,24)25/h2-6,10,15H,7-9,11-13H2,1H3,(H,26,27)(H,29,30)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSPHFGIOASRDE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=N1)CCOC2=CC3=C(CC(C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=CC(=N1)CCOC2=CC3=C(C[C@H](C(=O)N(C3)CC(F)(F)F)CC(=O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205678-31-5 | |

| Record name | SB-273005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205678315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-273005 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG7MY8V9AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB-273005: A Technical Guide to its Mechanism of Action as a Potent αvβ3/αvβ5 Integrin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-273005 is a potent, orally active, non-peptide small molecule that functions as a high-affinity antagonist of the αvβ3 and αvβ5 integrin receptors. By blocking the interaction of these integrins with their endogenous ligands in the extracellular matrix, this compound effectively modulates critical cellular processes including adhesion, migration, and signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes a compilation of quantitative data, in-depth descriptions of key experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to support further research and development efforts in therapeutic areas such as rheumatoid arthritis, osteoporosis, and certain cancers.

Core Mechanism of Action: Integrin Antagonism

This compound exerts its biological effects through the competitive and selective inhibition of αvβ3 and αvβ5 integrins. These heterodimeric transmembrane receptors play a pivotal role in cell-matrix interactions by recognizing the arginine-glycine-aspartic acid (RGD) sequence present in various extracellular matrix (ECM) proteins, such as vitronectin, fibronectin, and osteopontin. By binding to the RGD-binding site on these integrins, this compound prevents the attachment of cells to the ECM, thereby disrupting downstream signaling cascades that regulate cell survival, proliferation, differentiation, and migration.[1][2]

Quantitative Data: Binding Affinity and In Vitro Potency

The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for αvβ3 and αvβ5 integrins and its effectiveness in inhibiting key cellular functions mediated by these receptors.

| Parameter | Target | Value | Assay Type | Reference |

| Ki | αvβ3 Integrin | 1.2 nM | Competitive Radioligand Binding | [1][2][3] |

| Ki | αvβ5 Integrin | 0.3 nM | Competitive Radioligand Binding | [1][2][3] |

| IC50 | αvβ3-mediated Cell Adhesion | 3 nM | Cell Adhesion Assay | [2] |

| IC50 | Endothelial Cell Migration | 1.8 nM | Cell Migration Assay | [2] |

| IC50 | Osteoclast-mediated Bone Resorption | 11 nM | Pit Assay | [2] |

| IC50 | VSMC Adhesion to Vitronectin (Mouse) | 2.9 nM | Cell Adhesion Assay | |

| IC50 | VSMC Adhesion to Vitronectin (Monkey) | 6.9 nM | Cell Adhesion Assay |

Key Signaling Pathways Modulated by this compound

The antagonism of αvβ3 and αvβ5 integrins by this compound leads to the modulation of several downstream signaling pathways critical in various physiological and pathological processes.

Inhibition of TGF-β-induced Rictor Phosphorylation

This compound has been shown to inhibit the transforming growth factor-beta (TGF-β)-induced phosphorylation of Rictor, a key component of the mTORC2 complex.[1] This inhibition can impact vascular smooth muscle cell (VSMC) migration and proliferation.

References

- 1. This compound, an antagonist of αvβ3 integrin, reduces the production of Th2 cells and cytokine IL-10 in pregnant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disease-modifying activity of SB 273005, an orally active, nonpeptide alphavbeta3 (vitronectin receptor) antagonist, in rat adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the αvβ3/αvβ5 Integrin Antagonist SB-273005

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental data related to SB-273005, a potent, orally active, non-peptide antagonist of αvβ3 and αvβ5 integrins.

Core Compound Details

This compound, also known as (S)-2-(8-(2-(6-(methylamino)pyridin-2-yl)ethoxy)-3-oxo-2-(2,2,2-trifluoroethyl)-2,3,4,5-tetrahydro-1H-benzo[c]azepin-4-yl)acetic acid, is a small molecule inhibitor of the αvβ3 (vitronectin) and αvβ5 integrin receptors.[1][2] It has been investigated for its therapeutic potential in conditions characterized by pathological angiogenesis and bone resorption, such as rheumatoid arthritis and osteoporosis.[1][2]

| Identifier | Value |

| IUPAC Name | 2-[(4S)-8-[2-[6-(methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid[2] |

| CAS Number | 205678-31-5[2] |

| Molecular Formula | C22H24F3N3O4[2] |

| Molecular Weight | 451.44 g/mol [2] |

| SMILES | CNc1cccc(CCOc2cc(CN(CC(F)(F)F)C(--INVALID-LINK--C3)=O)c3cc2)n1[2] |

| InChI Key | KSSPHFGIOASRDE-HNNXBMFYSA-N[2] |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Synthesis of this compound

The synthesis of this compound was developed by researchers at SmithKline Beecham.[3] A detailed, step-by-step protocol for its synthesis is described in the following publication:

-

Miller, W. H., et al. (2000). Discovery of Orally Active Nonpeptide Vitronectin Receptor Antagonists Based on a 2-Benzazepine Gly-Asp Mimetic. Journal of Medicinal Chemistry, 43(1), 22–26.

Access to the full text of this publication is required to obtain the specific reaction conditions, intermediates, and purification methods. The synthesis involves the construction of the core 2-benzazepine scaffold, followed by the introduction of the acetic acid side chain and the pyridinyl ethoxy moiety.

Mechanism of Action and Signaling Pathway

This compound is a potent antagonist of αvβ3 and αvβ5 integrins.[1][2] These integrins are cell surface receptors that mediate cell adhesion to the extracellular matrix (ECM) by recognizing the Arginine-Glycine-Aspartic acid (RGD) sequence present in proteins like vitronectin.[1] By blocking the RGD binding site on these integrins, this compound disrupts cell-matrix interactions that are crucial for processes such as angiogenesis, osteoclast-mediated bone resorption, and inflammation.[1][2]

Beyond its role in cell adhesion, this compound has been shown to modulate immune responses. In preclinical models, it reverses pregnancy-induced immune deviation by reducing the production of Th2 cells and the secretion of the anti-inflammatory cytokine IL-10, while increasing the production of the Th1-associated cytokine IL-2.[4] This suggests that αvβ3 integrin plays a significant role in mediating immunological changes.[4]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/System | Value | Reference |

| Binding Affinity (Ki) | αvβ3 Integrin | 1.2 nM | [1][5] |

| αvβ5 Integrin | 0.3 nM | [1][5] | |

| Functional Inhibition (IC50) | αvβ3-mediated Cell Adhesion | 3 nM | |

| Endothelial Cell Migration | 1.8 nM | ||

| Human Osteoclast-mediated Bone Resorption | 11 nM | [5] | |

| Vitronectin Receptor (HEK 293 cells) | 0.15 nM | [5] |

Table 2: In Vivo Efficacy of this compound in Rat Adjuvant-Induced Arthritis (AIA) Model

| Treatment Regimen | Dosage | Outcome | Reference |

| Prophylactic (twice daily) | 10 mg/kg | 40% reduction in paw edema | |

| 30 mg/kg | 50% reduction in paw edema | ||

| 60 mg/kg | 52% reduction in paw edema | ||

| Therapeutic (twice daily) | 30 mg/kg | 36% reduction in paw edema | |

| 60 mg/kg | 48% reduction in paw edema | ||

| Prophylactic (twice daily) | 10 mg/kg | 44% normalization of Bone Mineral Density (BMD) | |

| 30 mg/kg | 42% normalization of Bone Mineral Density (BMD) | ||

| 60 mg/kg | 69% normalization of Bone Mineral Density (BMD) |

Experimental Protocols

Detailed methodologies for key assays are crucial for the evaluation and comparison of integrin antagonists.

Osteoclast-Mediated Bone Resorption (Pit) Assay

This assay quantifies the bone-resorbing activity of osteoclasts in vitro.

-

Preparation of Bone Slices: Bovine cortical bone slices are prepared, cleaned of any tissue, and sterilized.

-

Osteoclast Generation: Mouse bone marrow cells are harvested from the femurs and tibias of 8-12 week old mice. Red blood cells are lysed, and the remaining cells are cultured in α-MEM with 10% FBS and M-CSF (20 ng/mL) to generate bone marrow-derived macrophages (BMDMs).

-

Co-culture: The prepared bone slices are placed in a 96-well plate. BMDMs are seeded onto the bone slices at a density of 6-8 x 10^4 cells/mL in media containing M-CSF (20 ng/mL) and RANKL (30 ng/mL) to induce osteoclast differentiation. The test compound (this compound) is added at various concentrations.

-

Incubation: The co-culture is maintained for 6-8 days, with media changes every 2 days.

-

Visualization and Quantification:

-

Cells are removed from the bone slices using a sonicator or mechanical wiping.

-

The slices are stained with Toluidine Blue (1% w/v in 1% sodium borate) or another suitable stain to visualize the resorption pits.

-

The number and area of the pits are quantified using light microscopy and image analysis software (e.g., ImageJ). The IC50 value is calculated based on the dose-dependent inhibition of pit formation.

-

Cell Adhesion Assay (Vitronectin-Coated)

This assay measures the ability of a compound to inhibit cell attachment to an ECM protein.

-

Plate Coating: A 96-well microtiter plate is coated with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Control wells are coated with a non-adhesive protein like BSA.

-

Blocking: The plate is washed with PBS, and non-specific binding sites are blocked with 1% BSA in PBS for 1-2 hours at room temperature.

-

Cell Preparation: A relevant cell line expressing αvβ3 integrin (e.g., human melanoma M21 cells or endothelial cells) is harvested and resuspended in serum-free media to a concentration of 1-5 x 10^5 cells/mL.

-

Inhibition: The cell suspension is pre-incubated with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Adhesion: 100 µL of the cell suspension is added to each well of the coated plate and incubated for 60-90 minutes at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gently washing the wells 3-4 times with PBS.

-

Quantification: The remaining adherent cells are quantified. This can be done by:

-

Crystal Violet Staining: Cells are fixed with methanol, stained with 0.5% crystal violet, and washed. The dye is then solubilized with a solution (e.g., 1% SDS), and the absorbance is read at ~590 nm.

-

Fluorescence: Cells are pre-labeled with a fluorescent dye (e.g., Calcein-AM) before the assay, and the fluorescence of the adherent cells is measured.

-

-

Analysis: The percentage of adhesion is calculated relative to the vehicle control, and the IC50 value is determined.

References

- 1. Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. A New Series of Tungstophosphoric Acid-Polymeric Matrix Catalysts: Application in the Green Synthesis of 2-Benzazepines and Analogous Rings [mdpi.com]

SB-273005: A Technical Guide to its Binding Affinity and Interaction with αvβ3 and αvβ5 Integrins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of SB-273005, a non-peptide antagonist of αvβ3 and αvβ5 integrins. The document details the compound's binding affinity, the experimental protocols used for its characterization, and the associated signaling pathways of these two key integrins.

Quantitative Binding Affinity of this compound

This compound demonstrates high-affinity binding to both αvβ3 and αvβ5 integrins. The inhibitory constant (Ki) values, which represent the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand, are summarized below. A lower Ki value indicates a higher binding affinity.

| Compound | Integrin Target | Binding Affinity (Ki) |

| This compound | αvβ3 | 1.2 nM[1] |

| This compound | αvβ5 | 0.3 nM[1] |

In addition to the binding affinity, the half-maximal inhibitory concentration (IC50) has been reported for related biological activities.

| Activity | IC50 |

| Inhibition of αvβ3-mediated cell adhesion | 3 nM |

| Inhibition of endothelial cell migration | 1.8 nM |

| Inhibition of osteoclast-mediated bone resorption | 11 nM |

Experimental Protocols

The binding affinity of this compound for αvβ3 and αvβ5 integrins was determined using a competitive radioligand binding assay.[2] This section outlines the general methodology for such an assay.

Competitive Radioligand Binding Assay with [³H]SK&F-107260

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand ([³H]SK&F-107260) for binding to purified integrin receptors.

Materials:

-

Purified human αvβ3 and αvβ5 integrins

-

[³H]SK&F-107260 (radioligand)

-

This compound (test compound)

-

Assay Buffer (e.g., Tris-HCl buffer containing NaCl, MgCl₂, MnCl₂, and a protein carrier like BSA)

-

96-well microtiter plates

-

Scintillation counter

Procedure:

-

Plate Coating: 96-well microtiter plates are coated with a solution of purified αvβ3 or αvβ5 integrin and incubated to allow the protein to adhere to the plastic surface.

-

Blocking: The remaining protein-binding sites on the plate are blocked using a solution of bovine serum albumin (BSA) to prevent non-specific binding of the radioligand.

-

Competition Reaction: A fixed concentration of the radioligand, [³H]SK&F-107260, is added to each well along with varying concentrations of the unlabeled test compound, this compound.

-

Incubation: The plates are incubated for a sufficient period to allow the binding reaction to reach equilibrium.

-

Washing: Unbound radioligand and test compound are removed by washing the plates multiple times with assay buffer.

-

Detection: The amount of bound radioactivity in each well is determined using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]SK&F-107260 (IC50). The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

Integrins αvβ3 and αvβ5 are crucial transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling cascades involved in cell survival, proliferation, migration, and differentiation. While they share some signaling components, they can also activate distinct pathways.

αvβ3 Integrin Signaling

Ligation of αvβ3 by extracellular matrix (ECM) proteins such as vitronectin initiates a signaling cascade that often involves the recruitment of Focal Adhesion Kinase (FAK) and Src family kinases. This can lead to the activation of several downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway, which promotes cell proliferation and survival, and the PI3K/Akt pathway, another key regulator of cell survival and growth.

Simplified αvβ3 integrin signaling pathway.

αvβ5 Integrin Signaling

Similar to αvβ3, αvβ5 signaling is also initiated by ECM binding and often involves FAK. However, the downstream signaling can differ, leading to distinct cellular outcomes. For instance, in angiogenesis, αvβ5 has been shown to mediate responses to Vascular Endothelial Growth Factor (VEGF), while αvβ3 is more associated with basic Fibroblast Growth Factor (bFGF) signaling. Furthermore, αvβ5 can engage in crosstalk with receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), leading to the activation of Src, p130CAS, and the small GTPase Rap1, which promotes cell invasion and metastasis.[3]

Simplified αvβ5 integrin signaling pathway highlighting crosstalk.

Experimental Workflow for Characterizing Integrin Antagonists

The in vitro characterization of an integrin antagonist like this compound typically follows a multi-step process to determine its potency, selectivity, and functional effects.

General experimental workflow for in vitro characterization of integrin antagonists.

-

Binding Assays: The initial step involves determining the binding affinity (Ki or IC50) of the compound for the target integrins (αvβ3 and αvβ5) using methods like the competitive radioligand binding assay described above.

-

Selectivity Screening: The compound is tested against a panel of other related integrins to assess its selectivity. This is crucial to understand potential off-target effects.

-

Cell Adhesion Assays: These functional assays measure the ability of the antagonist to block integrin-mediated cell attachment to ECM-coated surfaces.

-

Cell Migration/Invasion Assays: The effect of the compound on cell migration (e.g., using a wound-healing or Boyden chamber assay) and invasion through a basement membrane matrix is evaluated.

-

Downstream Signaling Analysis: Techniques such as Western blotting are used to investigate the impact of the antagonist on the phosphorylation and activation of key downstream signaling molecules like FAK, Src, Akt, and ERK.

References

SB-273005 pharmacokinetics and bioavailability

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of SB-273005

Introduction

This compound is a potent, orally active, non-peptide antagonist of the αvβ3 and αvβ5 integrin receptors. It has been investigated for its therapeutic potential in various conditions, including osteoporosis, rheumatoid arthritis, and certain cancers. Understanding the pharmacokinetic profile and bioavailability of this compound is crucial for its development as a therapeutic agent. This technical guide synthesizes the available information on the pharmacokinetics and bioavailability of this compound, with a focus on data from preclinical studies.

Oral Activity and Preclinical Efficacy

This compound has demonstrated efficacy following oral administration in various rodent models, indicating sufficient absorption from the gastrointestinal tract to achieve therapeutic concentrations.

Table 1: Summary of Oral Administration Studies of this compound in Animal Models

| Species | Model | Dosage Regimen | Observed Effects |

| Rat | Adjuvant-Induced Arthritis | 10-60 mg/kg, twice daily | Inhibition of paw edema and protection of joint integrity. |

| Rat | Thyroxine-Induced Osteopenia | 3-30 mg/kg, once daily | Decrease in a urinary bone resorption marker and preservation of trabecular bone density. |

| Mouse | CD-1 | 300-1000 mg/kg, daily | Caused acute aortic and renal artery smooth muscle cell necrosis at high doses. |

| Mouse | Pregnant | 3 mg/kg, daily (days 3-5 of pregnancy) | Reduction of splenic Th2 cell polarization and IL-10 secretion. |

The data in Table 1, compiled from multiple preclinical studies, underscores the oral activity of this compound across a range of doses and therapeutic areas. However, these studies primarily focused on pharmacodynamic endpoints rather than detailed pharmacokinetic profiling.

Experimental Protocols for Pharmacokinetic and Bioavailability Studies

The following sections describe generalized methodologies that are typically employed to characterize the pharmacokinetics and bioavailability of a small molecule drug candidate like this compound. It is important to note that the specific application of these protocols to this compound has not been detailed in the available literature.

Pharmacokinetic Study Design in Rodents

A typical pharmacokinetic study would involve the administration of this compound to rats or mice via both intravenous (IV) and oral (PO) routes.

-

Animal Models: Male Sprague-Dawley rats or CD-1 mice are commonly used. Animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

-

Dosing:

-

Intravenous (IV) Administration: A single bolus dose (e.g., 1-5 mg/kg) is administered to determine the drug's distribution and elimination characteristics independent of absorption.

-

Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered via oral gavage to assess absorption and oral bioavailability.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

Bioanalytical Method for Quantification of this compound in Plasma

A sensitive and specific analytical method is essential for accurately measuring drug concentrations in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard for such analyses.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to remove proteins and other interfering substances. An internal standard is added to correct for variability during sample processing and analysis.

-

Chromatography: The extracted samples are injected onto an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from endogenous plasma components.

-

Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored to ensure selectivity and sensitivity.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, selectivity, and stability.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the oral bioavailability of a compound like this compound.

Caption: Workflow for determining oral bioavailability.

Signaling Pathway Context

This compound exerts its effects by antagonizing αvβ3 and αvβ5 integrins. These integrins are involved in cell-matrix adhesion and signaling. The diagram below provides a simplified representation of a signaling pathway that could be modulated by this compound.

Caption: Simplified integrin signaling pathway.

This compound is an orally active antagonist of αvβ3 and αvβ5 integrins with demonstrated efficacy in preclinical models of arthritis and osteoporosis. While its oral activity is well-established, detailed public information on its quantitative pharmacokinetic parameters and absolute bioavailability is lacking. The experimental protocols and workflows described in this guide represent standard industry practices for characterizing such compounds and provide a framework for the type of studies that would be necessary to fully elucidate the pharmacokinetic profile of this compound. Further research and publication of these data are needed to fully understand the disposition of this compound and to support its potential clinical development.

SB-273005: A Potent Antagonist of Angiogenesis Through αvβ3 and αvβ5 Integrin Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. A key family of cell adhesion molecules, the integrins, and specifically the αvβ3 and αvβ5 subtypes, play a pivotal role in mediating endothelial cell migration and proliferation, which are essential steps in angiogenesis. SB-273005 has emerged as a potent, non-peptide antagonist of these integrins, demonstrating significant promise as an inhibitor of angiogenesis. This technical guide provides a comprehensive overview of the role of this compound in inhibiting angiogenesis, detailing its mechanism of action, quantitative efficacy, relevant experimental protocols, and the associated signaling pathways.

Introduction to this compound and its Target

This compound is a small molecule antagonist that selectively targets the αvβ3 and αvβ5 integrin receptors. These receptors are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell interactions. In the context of angiogenesis, αvβ3 and αvβ5 are upregulated on activated endothelial cells and are crucial for their adhesion to the extracellular matrix (ECM), migration, and survival. By binding to these integrins, this compound effectively blocks their interaction with ECM proteins such as vitronectin, fibronectin, and osteopontin, thereby disrupting the downstream signaling cascades that promote angiogenesis.

Quantitative Data on the Efficacy of this compound

The potency of this compound in inhibiting processes relevant to angiogenesis has been quantified in several key studies. The following tables summarize the available quantitative data.

| Parameter | Value | Description |

| Ki for αvβ3 integrin | 1.2 nM | The inhibition constant, representing the affinity of this compound for the αvβ3 integrin receptor.[1][2] |

| Ki for αvβ5 integrin | 0.3 nM | The inhibition constant, representing the affinity of this compound for the αvβ5 integrin receptor.[1][2] |

| Assay | IC50 Value | Description |

| Endothelial Cell Migration | 1.8 nM | The half-maximal inhibitory concentration for the migration of endothelial cells, a critical step in angiogenesis.[3] |

| αvβ3-mediated Cell Adhesion | 3 nM | The half-maximal inhibitory concentration for the adhesion of cells mediated by the αvβ3 integrin.[3] |

| Osteoclast-mediated Bone Resorption | 11 nM | The half-maximal inhibitory concentration for bone resorption, a process also involving αvβ3 integrin.[2][3] |

| VSMC Adhesion to Vitronectin (mouse) | 2.9 nM | The half-maximal inhibitory concentration for the adhesion of vascular smooth muscle cells to vitronectin.[1] |

| VSMC Adhesion to Vitronectin (monkey) | 6.9 nM | The half-maximal inhibitory concentration for the adhesion of vascular smooth muscle cells to vitronectin.[1] |

Signaling Pathway of Angiogenesis Inhibition by this compound

This compound exerts its anti-angiogenic effects by disrupting the signaling cascade initiated by the binding of αvβ3 and αvβ5 integrins to the extracellular matrix. This interference prevents the activation of key downstream effectors essential for endothelial cell migration, survival, and proliferation.

References

The Role of SB-273005 in Attenuating Osteoclast-Mediated Bone Resorption: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bone homeostasis is a dynamic process maintained by the balanced activities of bone-forming osteoblasts and bone-resorbing osteoclasts. An imbalance favoring osteoclast activity leads to various pathological conditions, including osteoporosis and rheumatoid arthritis. The αvβ3 integrin, a vitronectin receptor highly expressed on osteoclasts, plays a pivotal role in osteoclast function and has emerged as a key therapeutic target. This technical guide provides an in-depth analysis of SB-273005, a potent, orally active, nonpeptide antagonist of the αvβ3 integrin. We will explore its mechanism of action, summarize its efficacy through quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Introduction to Osteoclast-Mediated Bone Resorption and the αvβ3 Integrin Target

Osteoclasts are large, multinucleated cells of hematopoietic origin responsible for the degradation of bone matrix.[1] The process of bone resorption is initiated by the attachment of osteoclasts to the bone surface, followed by the formation of a "sealing zone," an actin-rich ring that isolates the resorption lacuna.[2] Into this sealed compartment, osteoclasts secrete acid and proteolytic enzymes to dissolve the mineral and organic components of the bone.

The αvβ3 integrin is a heterodimeric adhesion molecule crucial for osteoclast function.[3] It recognizes the Arg-Gly-Asp (RGD) sequence present in extracellular matrix proteins like vitronectin and osteopontin, facilitating osteoclast adhesion and migration.[1][3][4] Upon binding to its ligands, the αvβ3 integrin initiates intracellular signaling cascades involving molecules such as c-Src, Pyk2, and p130Cas, which are essential for the organization of the cytoskeleton, formation of the sealing zone, and overall resorptive activity of the osteoclast.[1] Consequently, antagonism of the αvβ3 integrin presents a promising strategy for inhibiting excessive bone resorption.[5]

This compound: A Potent αvβ3 Integrin Antagonist

This compound is an orally active, non-peptide small molecule that acts as a potent antagonist of the αvβ3 and αvβ5 integrins.[3][6] By blocking the binding of these integrins to their RGD-containing ligands in the extracellular matrix, this compound effectively disrupts the processes essential for osteoclast-mediated bone resorption.[6]

Mechanism of Action

The primary mechanism of action of this compound in the context of bone resorption is the inhibition of osteoclast adhesion and function through its antagonism of the αvβ3 integrin. This interference disrupts the downstream signaling necessary for proper osteoclast activity.

References

- 1. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Osteoclast Formation and Bone Resorption Assay [bio-protocol.org]

- 3. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 4. Animal Models of Bone Loss in Inflammatory Arthritis: from Cytokines in the Bench to Novel Treatments for Bone Loss in the Bedside—a Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB-273005 and its Interaction with the Vitronectin Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SB-273005 is a potent, orally active, non-peptide antagonist of the αvβ3 (vitronectin) and αvβ5 integrin receptors. By mimicking the Arg-Gly-Asp (RGD) sequence found in extracellular matrix (ECM) proteins, this compound effectively blocks the binding of these integrins to their native ligands, thereby modulating a variety of cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and an exploration of the signaling pathways it influences. The information presented herein is intended to support further research and development efforts related to this class of compounds.

Chemical Properties and Structure

This compound, with the chemical formula C22H24F3N3O4 and a molecular weight of 451.44 g/mol , is a synthetic molecule designed for high-affinity binding to the RGD-binding pocket of αv integrins.

IUPAC Name: 2-[(4S)-8-[2-[6-(Methylamino)pyridin-2-yl]ethoxy]-3-oxo-2-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-2-benzazepin-4-yl]acetic acid

Mechanism of Action

This compound functions as a competitive antagonist at the RGD-binding site of the αvβ3 and αvβ5 integrins. These integrins are crucial for cell-matrix interactions, playing a significant role in processes such as cell adhesion, migration, proliferation, and survival. By blocking the interaction of these receptors with ECM proteins like vitronectin, fibronectin, and osteopontin, this compound disrupts the downstream signaling cascades that are initiated upon ligand binding. This interference with integrin signaling underlies its observed effects in various pathological conditions, including osteoporosis, rheumatoid arthritis, and angiogenesis.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Receptor/Assay | Value (nM) |

| Ki | αvβ3 | 1.2 |

| Ki | αvβ5 | 0.3 |

| IC50 | αvβ3-mediated cell adhesion | 3 |

| IC50 | Endothelial cell migration | 1.8 |

| IC50 | Osteoclast-mediated bone resorption | 11 |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Adjuvant-Induced Arthritis [1]

| Dosing Regimen (Oral) | Treatment Schedule | Paw Edema Inhibition |

| 10 mg/kg (twice daily) | Prophylactic (Days 0-20) | 40% |

| 30 mg/kg (twice daily) | Prophylactic (Days 0-20) | 50% |

| 60 mg/kg (twice daily) | Prophylactic (Days 0-20) | 52% |

| 30 mg/kg (twice daily) | Therapeutic (Days 10-20) | 36% |

| 60 mg/kg (twice daily) | Therapeutic (Days 10-20) | 48% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound and similar integrin antagonists.

Cell Adhesion Assay

This protocol is a generalized procedure for assessing the ability of this compound to inhibit cell adhesion to an ECM-coated substrate.

-

Plate Coating:

-

Dilute the desired ECM protein (e.g., vitronectin, fibronectin) to a final concentration of 10 µg/mL in sterile phosphate-buffered saline (PBS).

-

Add 100 µL of the diluted protein solution to each well of a 96-well microtiter plate.

-

Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution and wash each well twice with sterile PBS.

-

Block non-specific binding by adding 200 µL of blocking buffer (e.g., PBS containing 1% bovine serum albumin) to each well and incubate for 1 hour at 37°C.

-

Wash the wells twice with PBS before adding cells.

-

-

Cell Preparation and Seeding:

-

Culture the desired cell line (e.g., U87MG or MDA-MB-231, known to express αvβ3) to sub-confluency.

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with serum-free media and resuspend them to a concentration of 1 x 10^6 cells/mL in serum-free media.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each coated well (1 x 10^5 cells/well).

-

Incubate the plate for 1-2 hours at 37°C in a humidified incubator.

-

-

Quantification of Adhesion:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with a 0.1% crystal violet solution for 20 minutes.

-

Wash the wells with water to remove excess stain.

-

Solubilize the stain by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

In Vitro Osteoclast Bone Resorption Assay

This protocol details a method to assess the inhibitory effect of this compound on osteoclast-mediated bone resorption.

-

Preparation of Bone Slices and Osteoclast Culture:

-

Prepare thin slices of bovine cortical bone or dentin and place them in a 96-well plate.

-

Isolate osteoclast precursors from the bone marrow of mice or rats.

-

Culture the precursor cells on the bone slices in the presence of M-CSF (Macrophage Colony-Stimulating Factor) and RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) to induce osteoclast differentiation.

-

After 7-10 days, mature, multinucleated osteoclasts will be visible on the bone slices.

-

-

Treatment and Resorption:

-

Treat the mature osteoclast cultures with various concentrations of this compound or vehicle control.

-

Continue the culture for an additional 48-72 hours to allow for bone resorption.

-

-

Quantification of Resorption Pits:

-

Remove the cells from the bone slices by sonication in water.

-

Stain the bone slices with 1% toluidine blue to visualize the resorption pits.

-

Capture images of the resorption pits using a light microscope.

-

Quantify the total area of resorption per bone slice using image analysis software (e.g., ImageJ). The reduction in resorption area in treated wells compared to control wells indicates the inhibitory activity of this compound.

-

Rat Adjuvant-Induced Arthritis (AIA) Model

This in vivo model is used to evaluate the anti-inflammatory and disease-modifying effects of this compound.[1][2]

-

Induction of Arthritis:

-

Use male Lewis rats (6-8 weeks old).

-

Prepare an emulsion of heat-killed Mycobacterium tuberculosis in incomplete Freund's adjuvant (IFA).

-

On day 0, induce arthritis by a single intradermal injection of 0.1 mL of the adjuvant emulsion into the base of the tail.[2]

-

-

Dosing Regimens:

-

Prophylactic: Administer this compound orally at doses ranging from 10-60 mg/kg, either once or twice daily, starting from day 0 and continuing until the end of the study (typically day 20 or 21).[1]

-

Therapeutic: Begin oral administration of this compound at the onset of clinical signs of arthritis (typically around day 10) and continue until the end of the study.[1]

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of the hind paws using a plethysmometer at regular intervals throughout the study.

-

Clinical Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

-

Histopathology: At the end of the study, collect the ankle joints for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

-

Bone Mineral Density: Use dual-energy X-ray absorptiometry (DEXA) to measure changes in bone mineral density in the affected joints.[1]

-

Signaling Pathways

The interaction of this compound with the vitronectin receptor (αvβ3) disrupts the normal "outside-in" signaling that occurs upon ligand binding. This interference has significant downstream consequences, including the modulation of pathways involved in cell survival, proliferation, and migration.

Canonical αvβ3 Integrin Signaling

Upon binding to RGD-containing ECM proteins, αvβ3 integrin clusters and activates focal adhesion kinase (FAK) and Src family kinases. This leads to the phosphorylation of numerous downstream targets, activating signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, which promote cell survival and proliferation.

Inhibition by this compound and Downstream Effects on mTORC2/Rictor

This compound competitively binds to the vitronectin receptor, preventing its interaction with ECM ligands. This blockade inhibits the activation of FAK and the downstream PI3K/Akt pathway. A key consequence of this inhibition is the modulation of the mTORC2 complex. The mTORC2 complex, which includes the protein Rictor, is responsible for the phosphorylation and full activation of Akt at serine 473. By inhibiting the upstream PI3K signaling, this compound indirectly leads to a reduction in Rictor phosphorylation and, consequently, decreased Akt activity. This contributes to the observed anti-proliferative and pro-apoptotic effects of the compound.

Conclusion

This compound is a well-characterized and potent antagonist of the αvβ3 and αvβ5 integrins with demonstrated efficacy in preclinical models of several diseases. Its mechanism of action, centered on the disruption of cell-matrix interactions and subsequent inhibition of key signaling pathways, makes it a valuable tool for research into the roles of these integrins in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other vitronectin receptor antagonists.

References

An In-depth Technical Guide to the Downstream Signaling Pathways of SB-273005

A Note on the Primary Target of SB-273005

It is critical to clarify that this compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins, not a urotensin-II receptor antagonist.[1] This guide will first detail the downstream signaling pathways associated with this compound's activity as an integrin antagonist. Subsequently, as per the initial inquiry, an in-depth overview of the downstream signaling pathways of the urotensin-II receptor will be provided for informational purposes.

Part 1: this compound as an Integrin Antagonist and its Downstream Signaling

This compound is an orally active, non-peptide antagonist of αvβ3 and αvβ5 integrins.[1] It functions by blocking the binding of these integrins to the RGD (Arginine-Glycine-Aspartic acid) sequence found in extracellular matrix (ECM) proteins.[1] This inhibition disrupts cell adhesion and downstream signaling cascades involved in cell migration, proliferation, and survival.

Quantitative Data: Potency of this compound

| Target | Parameter | Value (nM) | Species |

| αvβ3 Integrin | Ki | 1.2 | Not Specified |

| αvβ5 Integrin | Ki | 0.3 | Not Specified |

| VSMC Adhesion | IC50 | 2.9 | Mouse |

| VSMC Adhesion | IC50 | 6.9 | Monkey |

| Osteoclast-mediated bone resorption | IC50 | 11 | Human |

Data compiled from multiple sources.[1]

Core Downstream Signaling Pathways of αvβ3/αvβ5 Integrins

Integrin engagement with the ECM initiates a cascade of intracellular signaling events. The primary downstream pathways affected by this compound, through its antagonism of αvβ3/αvβ5, include the Focal Adhesion Kinase (FAK), Mitogen-Activated Protein Kinase (MAPK), and Rho GTPase pathways.

Upon integrin clustering following ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation. This creates a signaling hub that activates numerous downstream effectors.

-

Mechanism: Inhibition of integrin-ECM binding by this compound prevents the recruitment and activation of FAK.

-

Downstream Effects: This leads to decreased phosphorylation of FAK and its downstream targets, such as c-Raf, MEK, and ERK.[2][3] Reduced FAK signaling has been shown to constrain cancer cell invasion.[2][3]

The MAPK pathway is a critical regulator of gene expression, cell proliferation, differentiation, and survival. It is often activated downstream of FAK.

-

Mechanism: By inhibiting FAK activation, this compound indirectly suppresses the MAPK/ERK pathway. The signaling cascade proceeds from FAK to GRB2/SOS, Ras, Raf, MEK, and finally ERK1/2.

-

Downstream Effects: Inhibition of this pathway can lead to reduced cell proliferation and invasion.[3] Studies have shown that inhibition of the integrin αvβ3-FAK-MAPK signaling pathway limits the invasion of T-ALL cells.[2][3]

Rho GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and migration. Integrin signaling can modulate the activity of these small G proteins.

-

Mechanism: Integrin-mediated cell adhesion can influence the activation state of Rho GTPases. While the direct effect of this compound on specific Rho GTPases is not extensively detailed in the provided results, integrin signaling is known to activate RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

-

Downstream Effects: The RhoA/ROCK pathway is involved in the formation of stress fibers and focal adhesions, which are crucial for cell migration. Inhibition of integrin signaling can disrupt these processes.

Visualization of Integrin Downstream Signaling

Caption: Downstream signaling of αvβ3/αvβ5 integrins and the inhibitory action of this compound.

Experimental Protocols: Integrin Binding Assay

A common method to assess the binding of antagonists like this compound to integrins is a competitive binding assay.

-

Plate Coating: Coat 96-well microplates with an integrin ligand such as vitronectin or a synthetic RGD-containing peptide overnight at 4°C.

-

Blocking: Wash the plates and block non-specific binding sites with a solution like 1% BSA in a suitable buffer (e.g., Tris-buffered saline) for 1 hour at room temperature.

-

Competition: Prepare a solution of purified αvβ3 or αvβ5 integrin. In separate wells, add varying concentrations of the test compound (this compound) and a fixed concentration of the purified integrin.

-

Incubation: Incubate the plate for 2-3 hours at room temperature to allow for competitive binding to the coated ligand.

-

Washing: Wash the wells multiple times to remove unbound integrin.

-

Detection: Add a primary antibody against the integrin subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Part 2: Urotensin-II Receptor (UT) Downstream Signaling

Although this compound does not target the urotensin-II receptor, this section details the signaling pathways associated with this receptor system for completeness. Urotensin-II is a potent vasoactive peptide that binds to the G protein-coupled receptor (GPCR) known as the urotensin receptor (UT or GPR14).[4][5][6]

Core Downstream Signaling Pathways of the Urotensin-II Receptor

Activation of the UT receptor by urotensin-II initiates signaling through several G protein-dependent pathways, primarily involving Gαq/11.

This is the canonical signaling pathway for the UT receptor.

-

Mechanism: Upon urotensin-II binding, the UT receptor activates the Gαq/11 subunit of its associated heterotrimeric G protein. Activated Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7]

-

Downstream Effects: The increase in intracellular Ca2+ is a key event in many of urotensin-II's physiological effects, including vasoconstriction and cardiac myocyte hypertrophy.[4]

Similar to integrin signaling, UT receptor activation also leads to the stimulation of the MAPK pathway.

-

Mechanism: The activation of the MAPK pathway by urotensin-II can occur through several mechanisms, including transactivation of the epidermal growth factor receptor (EGFR) and protein kinase C (PKC) activation by DAG.[4][8] This leads to the phosphorylation and activation of the Raf-MEK-ERK cascade.

-

Downstream Effects: MAPK signaling downstream of the UT receptor is implicated in cellular proliferation, hypertrophy, and inflammation.[4]

The RhoA/ROCK pathway is another important downstream effector of UT receptor signaling.

-

Mechanism: The UT receptor can couple to G proteins that activate Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of RhoA. Activated RhoA then stimulates ROCK.

-

Downstream Effects: This pathway is heavily involved in vasoconstriction by increasing the calcium sensitivity of the contractile machinery in smooth muscle cells.[4] It also plays a role in vascular remodeling.[4]

Visualization of Urotensin-II Receptor Downstream Signaling

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Integrin αvβ3-FAK-MAPK signaling constrains the invasion of T-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The network map of urotensin-II mediated signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Role of urotensin II and its receptor in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Potential Clinical Implications of the Urotensin II Receptor Antagonists [frontiersin.org]

The Role of SB-273005 in Modulating Cancer Cell Adhesion and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metastatic cascade, a complex and multi-step process, is the primary cause of cancer-related mortality. Central to this process are the dynamic interactions between cancer cells and the extracellular matrix (ECM), which facilitate cell adhesion, migration, and invasion. Integrins, a family of transmembrane heterodimeric receptors, are key mediators of these interactions. The αvβ3 and αvβ5 integrins, in particular, are frequently overexpressed in various cancer types and are associated with tumor progression, angiogenesis, and metastasis. Consequently, these integrins have emerged as promising therapeutic targets for anti-cancer drug development.

This technical guide provides an in-depth overview of SB-273005, a potent and selective non-peptide antagonist of αvβ3 and αvβ5 integrins. We will delve into its core mechanism of action, its demonstrated effects on cancer cell adhesion and migration, and the underlying signaling pathways it modulates. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound as a potential anti-cancer agent, complete with detailed experimental protocols and quantitative data.

Core Mechanism of Action

This compound exerts its biological effects by directly interfering with the function of αvβ3 and αvβ5 integrins. These integrins recognize and bind to specific amino acid sequences within ECM proteins, most notably the Arginine-Glycine-Aspartic acid (RGD) motif. This binding is a critical first step in a cascade of events that leads to cell adhesion, cytoskeletal reorganization, and cell migration.

This compound acts as a competitive antagonist, blocking the RGD-binding site on αvβ3 and αvβ5 integrins. By occupying this site, this compound prevents the natural ligands in the ECM, such as vitronectin and fibronectin, from binding to the integrins. This disruption of the integrin-ECM interaction is the primary mechanism by which this compound inhibits cancer cell adhesion and migration.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Parameter | Integrin Subtype | Value (nM) | Reference |

| Ki | αvβ3 | 1.2 | |

| Ki | αvβ5 | 0.3 |

Table 1: Inhibitory Constants (Ki) of this compound

| Cell Line | Assay | Substrate | IC50 (nM) | Reference |

| HEK293 | Cell Adhesion | Vitronectin | 3 | |

| Mouse VSMC | Cell Adhesion | Vitronectin | 2.9 | |

| Monkey VSMC | Cell Adhesion | Vitronectin | 6.9 | |

| Human Osteoclast | Bone Resorption | - | 11 | |

| MDA-MB-231 (in blood) | Cell Adhesion to ECM | Vascular ECM | - (Inhibited in combination) |

Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound

Impact on Cancer Cell Adhesion and Migration

The ability of cancer cells to adhere to the ECM and migrate is fundamental to invasion and metastasis. By blocking integrin function, this compound effectively curtails these processes.

Inhibition of Cell Adhesion

Studies have demonstrated that this compound dose-dependently inhibits the adhesion of various cell types, including cancer cells, to ECM proteins like vitronectin. For instance, in HEK293 cells, this compound inhibits adhesion with an IC50 of 3 nM. Similarly, a combination of this compound and lamifiban has been shown to inhibit the adhesion of MDA-MB-231 breast cancer cells to the vascular ECM.

Inhibition of Cell Migration

Cell migration is a dynamic process involving the continuous formation and disassembly of adhesive contacts with the ECM. By disrupting these adhesive interactions, this compound impedes the migratory capabilities of cancer cells. For example, this compound has been shown to inhibit TGFβ-induced migration of vascular smooth muscle cells. While direct quantitative data on this compound's effect on various cancer cell lines' migration is limited in the public domain, its mechanism of action strongly suggests a potent inhibitory effect.

Signaling Pathways Modulated by this compound

Integrin engagement with the ECM triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. This compound, by blocking this initial interaction, effectively dampens these downstream signaling pathways. Two of the most critical pathways affected are the Focal Adhesion Kinase (FAK) and Rho GTPase signaling pathways.

Focal Adhesion Kinase (FAK) Signaling

FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling. Upon integrin clustering following ligand binding, FAK is recruited to focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex. This complex then phosphorylates a host of downstream targets, including paxillin and p130Cas, which are crucial for the regulation of focal adhesion dynamics and cell migration.

By preventing integrin-ligand binding, this compound inhibits the initial activation of FAK, thereby suppressing the entire downstream signaling cascade. This leads to reduced focal adhesion turnover and a decrease in cell motility.

Rho GTPase Signaling

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton and are essential for cell migration. Integrin signaling plays a crucial role in the spatial and temporal activation of these GTPases.

-

RhoA is primarily involved in the formation of stress fibers and focal adhesions, contributing to cell contractility.

-

Rac1 promotes the formation of lamellipodia, the sheet-like protrusions at the leading edge of a migrating cell.

-

Cdc42 is involved in the formation of filopodia, the finger-like sensory protrusions.

Integrin-mediated activation of FAK and other signaling molecules leads to the activation of specific Guanine nucleotide Exchange Factors (GEFs) for Rho GTPases, which in turn activate the GTPases by promoting the exchange of GDP for GTP. By inhibiting the initial integrin signaling, this compound is expected to disrupt the coordinated activation of Rho GTPases, leading to a disorganized actin cytoskeleton and impaired cell motility.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cancer cell adhesion and migration.

Cell Adhesion Assay

This assay quantifies the ability of cancer cells to adhere to an ECM-coated surface and the inhibitory effect of this compound.

Materials:

-

96-well tissue culture plates

-

ECM protein (e.g., Vitronectin, Fibronectin)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

Calcein-AM or Crystal Violet stain

-

Fluorescence plate reader or microscope

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Vitronectin in PBS) and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Blocking: Wash the wells twice with PBS and then block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium.

-

Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30-60 minutes at 37°C.

-

Seeding: Wash the blocked plate with PBS and add the treated cell suspension to each well.

-

Adhesion: Allow the cells to adhere for a specified time (e.g., 30-90 minutes) at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification:

-

Calcein-AM: Incubate the cells with Calcein-AM for 30 minutes, then measure fluorescence.

-

Crystal Violet: Fix the cells with methanol, stain with 0.5% crystal violet, wash, and then solubilize the dye and measure absorbance.

-

-

Analysis: Calculate the percentage of cell adhesion relative to the untreated control.

Transwell Migration (Boyden Chamber) Assay

This assay measures the ability of cancer cells to migrate through a porous membrane towards a chemoattractant and the inhibitory effect of this compound.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Chemoattractant (e.g., serum-containing medium)

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

This compound

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

-

Microscope

Protocol:

-

Setup: Place Transwell inserts into the wells of a 24-well plate. Add chemoattractant to the lower chamber.

-

Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium.

-

Treatment: Treat the cells with various concentrations of this compound.

-

Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

-

Migration: Incubate for a period that allows for cell migration (e.g., 6-24 hours) at 37°C.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields of view under a microscope.

-

Analysis: Calculate the percentage of cell migration relative to the untreated control.

Conclusion and Future Directions

This compound is a potent and selective antagonist of αvβ3 and αvβ5 integrins with demonstrated efficacy in inhibiting key processes of cancer progression, namely cell adhesion and migration. Its mechanism of action, centered on the disruption of integrin-ECM interactions, leads to the downstream inhibition of critical signaling pathways, including the FAK and Rho GTPase pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound in oncology.

Future research should focus on expanding the quantitative analysis of this compound's effects across a broader range of cancer cell lines and in more complex in vivo models. Elucidating the precise molecular details of how this compound modulates specific downstream signaling effectors will provide a more nuanced understanding of its anti-cancer activity. While no clinical trial data for this compound in cancer is currently available, its preclinical profile warrants further exploration, potentially in combination with other anti-cancer agents, to develop novel therapeutic strategies targeting the metastatic cascade.

The Immunomodulatory Landscape of SB-273005 in Gestational Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the immunomodulatory effects of SB-273005, a potent antagonist of the αvβ3 integrin receptor, within the context of pregnancy models. It aims to provide a comprehensive resource encompassing quantitative data, detailed experimental methodologies, and a clear visualization of the underlying signaling pathways.

Core Findings: Reversal of Pregnancy-Induced Immune Skewing

Pregnancy is characterized by a unique immunological state, shifting towards a Th2-dominant response to ensure maternal tolerance of the semi-allogeneic fetus.[1][2] Studies in murine models have demonstrated that this compound administration during early pregnancy can reverse this crucial immune deviation.[1][3] This intervention leads to a significant reduction in the Th2/Th1 cell ratio, an increase in the Th1-associated cytokine Interleukin-2 (IL-2), and a decrease in the Th2-associated cytokine Interleukin-10 (IL-10).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in a pregnant mouse model.[1][3]

Table 1: Effect of this compound on Splenic T-helper Cell Populations in Pregnant Mice

| Group | Th1 Cells (%) | Th2 Cells (%) | Th2/Th1 Ratio |

| Non-pregnant | 25.3 ± 2.1 | 4.8 ± 0.5 | 0.19 ± 0.02 |

| Pregnant (Mock) | 20.1 ± 1.8 | 8.2 ± 0.7 | 0.41 ± 0.04* |

| Pregnant + this compound | 24.8 ± 2.0# | 5.1 ± 0.6# | 0.21 ± 0.02# |

*P<0.01 vs. Non-pregnant; #P<0.001 vs. Pregnant (Mock) Data presented as mean ± standard deviation.

Table 2: Effect of this compound on Splenic Cytokine Levels in Pregnant Mice

| Group | IL-2 (pg/mL) | IL-10 (pg/mL) |

| Non-pregnant | 45.2 ± 3.5 | 28.7 ± 2.9 |

| Pregnant (Mock) | 36.8 ± 3.1 | 45.1 ± 4.2 |

| Pregnant + this compound | 43.9 ± 3.8# | 30.2 ± 3.3## |

*P<0.05 vs. Non-pregnant; #P<0.05 vs. Pregnant (Mock); ##P<0.01 vs. Pregnant (Mock) Data presented as mean ± standard deviation.

Underlying Mechanism: The αvβ3 Integrin Signaling Axis

This compound is a non-peptide antagonist that targets the αvβ3 and αvβ5 integrin receptors with high affinity.[4][5] In the context of pregnancy immunology, its effects are primarily attributed to the blockade of αvβ3 integrin signaling. This integrin is crucial for maintaining the homeostasis of the decidua and promoting immune tolerance, particularly concerning Natural Killer (NK) cells.[4]

Recent research has elucidated a critical role for αvβ3 integrin in promoting Th2 cell differentiation.[2] The binding of αvβ3 integrin initiates a downstream signaling cascade involving Focal Adhesion Kinase (FAK) and the mammalian Target of Rapamycin (mTOR).[2] This pathway is instrumental in polarizing T-helper cells towards the Th2 lineage. By antagonizing αvβ3 integrin, this compound disrupts this signaling cascade, thereby inhibiting Th2 differentiation and the subsequent production of IL-10.[1][4]

Caption: this compound inhibits αvβ3 integrin signaling, disrupting Th2 differentiation.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, primarily based on the work of Wang et al. (2014).[1][3]

Animal Model and Treatment

-

Animals: Kunming mice (6-8 weeks old, 25-30g) are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Mating and Pregnancy Confirmation: Female and male mice are co-housed at a 2:1 ratio overnight. The presence of a vaginal plug the following morning confirms day 1 of pregnancy.

-

Grouping and Administration: On day 1 of pregnancy, mice are randomly divided into a mock-treated group and an this compound-treated group (n=20 per group). A group of non-pregnant mice (n=5) serves as a negative control.

-

Dosing: The this compound group receives 3 mg/kg of this compound dissolved in dimethylsulfoxide (DMSO) via gavage on days 3, 4, and 5 of pregnancy. The mock-treated group receives an equivalent volume of DMSO.

-

Sample Collection: On day 8 of pregnancy, mice are euthanized, and spleens and peripheral blood are collected for analysis.

Caption: Workflow for the in vivo mouse pregnancy model.

Flow Cytometry for T-helper Cell Analysis

-

Spleen Cell Suspension: Spleens are mechanically dissociated to create a single-cell suspension. Red blood cells are lysed using a suitable lysis buffer.

-

Cell Staining:

-

Cells are first stained with fluorescently conjugated antibodies against surface markers CD3 and CD4 to identify CD4+ T-helper cells.

-

For intracellular cytokine staining, cells are stimulated in vitro for 4-6 hours with a cell stimulation cocktail (e.g., containing phorbol 12-myristate 13-acetate (PMA) and ionomycin) in the presence of a protein transport inhibitor (e.g., brefeldin A).

-

Following stimulation, cells are fixed and permeabilized using a commercial fixation/permeabilization kit.

-

Intracellular staining is then performed using fluorescently conjugated antibodies against IFN-γ (for Th1 cells) and IL-4 (for Th2 cells).

-

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is gated on the CD3+CD4+ lymphocyte population to determine the percentage of IFN-γ+ (Th1) and IL-4+ (Th2) cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Preparation: Spleens are homogenized in a suitable buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is collected for analysis.

-

ELISA Procedure:

-

A 96-well microplate is coated with a capture antibody specific for either mouse IL-2 or IL-10 and incubated overnight.

-

The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Spleen supernatant samples and a serial dilution of a known concentration of recombinant mouse IL-2 or IL-10 (for the standard curve) are added to the wells and incubated.

-

The plate is washed, and a biotinylated detection antibody specific for the target cytokine is added.

-

After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

-

The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader.

-

The concentration of IL-2 or IL-10 in the samples is calculated by interpolating from the standard curve.

-

Logical Framework for the Immunomodulatory Effects of this compound

The administration of this compound in a pregnancy model initiates a cascade of events, starting with the inhibition of a key cell-surface receptor and culminating in a systemic shift in the immune response.

Caption: Logical flow of this compound's immunomodulatory action.

References

- 1. Integrin αvβ3 acting as membrane receptor for thyroid hormones mediates angiogenesis in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An αvβ3 integrin checkpoint is critical for efficient TH2 cytokine polarisation and potentiating antigen-specific immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrins in T Cell Physiology [mdpi.com]

- 4. Integrin-dependent regulation of gene expression in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for SB-273005 In Vitro Cell Adhesion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-273005 is a potent and selective antagonist of the αvβ3 and αvβ5 integrin receptors, with Ki values of 1.2 nM and 0.3 nM, respectively[1]. Integrins are transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including angiogenesis, tumor metastasis, and bone resorption. The inhibition of αvβ3 and αvβ5 integrins by this compound makes it a valuable tool for studying these processes and a potential therapeutic agent. This document provides a detailed protocol for an in vitro cell adhesion assay to evaluate the efficacy of this compound and summarizes its inhibitory activity.

Data Presentation

The inhibitory activity of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data.

| Assay Description | Cell Line | Target Integrin | IC50 Value |

| Cell Adhesion Assay | HEK293 | αvβ3 | 0.003 µM[1] |

| Human Osteoclast-Mediated Bone Resorption | Human Osteoclasts | αvβ3 | 11 nM[1] |

Experimental Protocols

Protocol: this compound In Vitro Cell Adhesion Assay

This protocol describes a method to quantify the inhibition of cell adhesion by this compound using a colorimetric-based assay.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) cells or other cell lines expressing αvβ3/αvβ5 integrins (e.g., U87MG glioblastoma cells, Human Umbilical Vein Endothelial Cells - HUVECs).

-

Extracellular Matrix (ECM) Protein: Vitronectin or Fibronectin.

-

This compound: Prepare a stock solution in DMSO and dilute to desired concentrations in serum-free media.

-

96-well tissue culture plates.

-

Assay Buffer: Serum-free cell culture medium.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

-

Cell Detachment Solution: Non-enzymatic (e.g., EDTA-based).

-

Staining Solution: 0.5% Crystal Violet in 20% Methanol.

-

Solubilization Solution: 1% SDS in PBS.

-

Plate Reader.

Procedure:

-

Plate Coating:

-

Dilute Vitronectin or Fibronectin to a final concentration of 10 µg/mL in sterile PBS.

-

Add 50 µL of the ECM solution to each well of a 96-well plate.

-

Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.

-

Aspirate the coating solution and wash each well twice with 150 µL of sterile PBS.

-

Block non-specific binding by adding 100 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash each well twice with 150 µL of PBS.

-

-

Cell Preparation:

-

Culture cells to 80-90% confluency.

-

Gently detach the cells using a non-enzymatic cell detachment solution.

-

Wash the cells with serum-free medium and resuspend them in assay buffer to a final concentration of 1 x 10^5 cells/mL.

-

-

Inhibition Assay:

-

Prepare serial dilutions of this compound in assay buffer. A suggested starting range is 10 µM down to 0.1 nM, including a vehicle control (DMSO).

-

In separate tubes, mix equal volumes of the cell suspension and the this compound dilutions.

-

Incubate the cell-inhibitor mixtures for 30 minutes at 37°C.

-

-

Cell Adhesion:

-

Remove the blocking buffer from the coated plate and add 100 µL of the cell-inhibitor mixture to each well.

-

Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell adhesion.

-

-

Quantification of Adherent Cells:

-

Gently wash the wells three times with 150 µL of PBS to remove non-adherent cells.

-

Fix the adherent cells by adding 100 µL of 100% methanol to each well and incubating for 10 minutes.

-

Remove the methanol and allow the plate to air dry.

-

Add 100 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.

-

Wash the wells thoroughly with water until the water runs clear.

-

Add 100 µL of 1% SDS solution to each well to solubilize the stain.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of adhesion for each this compound concentration relative to the vehicle control.

-

Plot the percentage of adhesion against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

-

Mandatory Visualization

Signaling Pathway Diagram

References

Application Notes and Protocols for SB-273005 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-273005 is a potent and selective non-peptide antagonist of αvβ3 and αvβ5 integrins.[1][2][3] It effectively inhibits cell adhesion, migration, and osteoclast-mediated bone resorption by blocking the interaction of these integrins with the RGD sequence in the extracellular matrix.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell-based assays, along with recommended concentration ranges and a summary of its inhibitory activities.

Mechanism of Action